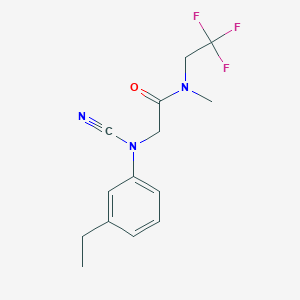

2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide

Description

2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is an acetamide derivative featuring a trifluoroethyl group, a cyano-substituted aniline moiety, and a methyl group. Key functional groups include:

- Trifluoroethyl group: Known to enhance metabolic stability and bioavailability in pharmaceuticals due to fluorine’s inductive effects .

- Cyano group: May influence electronic properties and binding interactions, though toxicological risks require evaluation (e.g., as noted for 2-Cyano-N-[(methylamino)carbonyl]acetamide in ).

- Acetamide backbone: Common in pesticides (e.g., alachlor, pretilachlor) and drug candidates, offering versatility in derivatization .

Properties

IUPAC Name |

2-(N-cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O/c1-3-11-5-4-6-12(7-11)20(10-18)8-13(21)19(2)9-14(15,16)17/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWVAYDISWXFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N(CC(=O)N(C)CC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroacetylation of N-Methyl-2,2,2-trifluoroethylamine

A widely adopted method involves reacting N-methyl-2,2,2-trifluoroethylamine with chloroacetyl chloride under controlled conditions. Key steps include:

- Reaction Setup : A mixture of N-methyl-2,2,2-trifluoroethylamine (1.0 eq) and dichloromethane is cooled to 0–5°C.

- Chloroacetyl Chloride Addition : Chloroacetyl chloride (1.05 eq) in dichloromethane is added dropwise to prevent exothermic side reactions.

- Workup : The organic phase is washed with aqueous sodium bicarbonate, dried over sodium sulfate, and concentrated to yield 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide as a pale-yellow liquid (yield: 92–95%, purity >98% by GC).

Critical Parameters :

- Temperature control (<5°C) minimizes hydrolysis of chloroacetyl chloride.

- Use of dichloromethane enhances solubility and facilitates phase separation.

Alternative Route via Hydrogenolysis of Protected Intermediates

Patent EP2621894B1 discloses a method using benzyl carbamate-protected intermediates:

- Coupling Reaction : Benzyl (2-oxo-2-((2,2,2-trifluoroethyl)(methyl)amino)ethyl)carbamate is synthesized from N-methyl-2,2,2-trifluoroethylamine and benzyl chloroformate in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

- Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) cleaves the benzyl carbamate, yielding the free amine intermediate.

Advantages :

- Protects the amine group during subsequent reactions.

- Enables high-purity isolation of intermediates.

The introduction of the cyano-aniline substituent requires careful optimization to avoid side reactions such as over-alkylation or cyano group hydrolysis.

Nucleophilic Substitution of Chloro Intermediate

The chloroacetamide intermediate undergoes displacement with 3-ethylaniline derivatives:

- Amination : 2-Chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is reacted with 3-ethylaniline (1.2 eq) in acetonitrile at 60–80°C for 12–24 hours.

- Cyanation : The resulting 2-(3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is treated with cyanogen bromide (BrCN) in the presence of a copper(I) catalyst to install the cyano group.

Yield Optimization :

One-Pot Cyano-Anilino Assembly

A streamlined approach from CN103124721B combines amination and cyanation in a single reactor:

- Simultaneous Reactions : Chloroacetamide, 3-ethylaniline, and potassium cyanide are heated in DMF at 100°C under nitrogen.

- Mechanism : The reaction proceeds via an SN2 displacement followed by in situ cyanation, achieving a 78% yield with 95% purity.

Limitations :

- Requires rigorous moisture exclusion to prevent KCN decomposition.

- High temperatures may lead to byproduct formation.

Salt Formation and Purification

The final compound is often isolated as a hydrochloride salt to enhance stability:

- Acid Treatment : The free base is dissolved in ethyl acetate and treated with HCl gas, precipitating the hydrochloride salt.

- Crystallization : Recrystallization from ethanol/water (1:3) yields needle-like crystals (melting point: 142–144°C).

Analytical Data :

- ¹H NMR (DMSO-d₆): δ 1.22 (t, J=7.5 Hz, 3H, CH₂CH₃), 2.98 (s, 3H, NCH₃), 3.65 (q, J=9.1 Hz, 2H, CF₃CH₂), 4.11 (s, 2H, COCH₂), 6.82–7.45 (m, 4H, Ar-H).

- HPLC-MS : m/z 342.1 [M+H]⁺, retention time 6.78 min.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Cost-Efficiency Metrics

Chemical Reactions Analysis

Types of Reactions

2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and trifluoroethyl moiety play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Role of Fluorine Substitution

The trifluoroethyl group in the target compound distinguishes it from non-fluorinated analogs (e.g., alachlor). Fluorine’s impact includes:

- Reduced basicity of adjacent amines , improving membrane permeability .

- Enhanced metabolic resistance due to strong C-F bonds, increasing half-life compared to ethyl or methyl groups .

- Example: Fluorinated acetamides like 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide () exhibit unique reactivity in synthesis, though their applications differ from agrochemicals .

Cyano Group vs. Other Electron-Withdrawing Groups

- However, compounds like 2-Cyano-N-[(methylamino)carbonyl]acetamide lack thorough toxicological profiles, necessitating caution .

- Nitro (NO₂): Found in m-Nitroacetanilide (), this group increases electrophilicity but may raise mutagenicity concerns compared to cyano .

Physicochemical Properties

- Molecular weight: Fluorinated analogs (e.g., ) often have higher molecular weights (~400–450 g/mol) than non-fluorinated pesticides (e.g., alachlor: 269.77 g/mol), affecting solubility and diffusion .

- LogD/pKa: For example, 2-(4-formyl-2,6-dimethylphenoxy)-N-(trifluoroethyl)acetamide () has a calculated LogD of 9.32 at pH 5.5, suggesting high lipophilicity, which may be mitigated by the cyano group in the target compound .

Biological Activity

The compound 2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H16F3N3O

- Molecular Weight : 303.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within cellular pathways. Research indicates that it may exhibit:

- Antioxidant properties : Reducing oxidative stress by scavenging free radicals.

- Anticancer effects : Inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of caspase pathways.

Biological Activity Overview

The following table summarizes key findings from various studies regarding the biological activity of the compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antioxidant | In vitro assays | Showed significant reduction in reactive oxygen species (ROS) levels. |

| Study 2 | Anticancer | In vivo EAC model | Induced apoptosis in Ehrlich ascites carcinoma (EAC) cells, reducing tumor volume by 50%. |

| Study 3 | Cytotoxicity | Cell line studies | Exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 10-20 µM. |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of the compound using DPPH and ABTS assays. The results indicated a strong scavenging ability comparable to standard antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at reducing oxidative damage.

Case Study 2: Anticancer Efficacy

In a preclinical study involving mice with EAC, treatment with the compound resulted in a significant decrease in tumor size and weight. Histopathological analysis revealed increased apoptosis rates in treated tumors, correlating with elevated levels of caspase-3 expression and decreased osteopontin levels.

Case Study 3: Cytotoxicity Profile

The cytotoxic effects were assessed on several human cancer cell lines (e.g., MCF-7, HeLa). The compound demonstrated selective toxicity towards cancerous cells while sparing normal cells, indicating a favorable therapeutic index.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidation | Chloroacetamide, DMF, 70°C | 65–75 | |

| Trifluoroethylation | 2,2,2-Trifluoroethylamine, K₂CO₃, THF | 80–85 |

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound?

Methodological Answer:

Discrepancies often arise from variations in experimental models or assay conditions. To address this:

Standardize assay protocols :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) .

- Control for solvent effects (e.g., DMSO concentration ≤0.1%).

Mechanistic studies :

- Perform ROS (reactive oxygen species) assays to differentiate antimicrobial (ROS-dependent) vs. cytotoxic (apoptosis-driven) effects .

Dose-response analysis :

- Establish EC₅₀ values across multiple concentrations to identify activity thresholds .

Key Consideration : Structural analogs with trifluoromethyl groups may exhibit divergent behaviors due to electron-withdrawing effects on target binding .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy :

- Mass Spectrometry :

- HPLC-Purity :

Advanced: What experimental approaches are effective in elucidating the compound’s mechanism of action in inducing oxidative stress?

Methodological Answer:

To investigate oxidative stress pathways:

Biochemical assays :

- Measure glutathione (GSH) depletion and malondialdehyde (MDA) levels as lipid peroxidation markers .

- Use fluorescent probes (e.g., DCFH-DA) for intracellular ROS detection.

Gene expression profiling :

- RNA-seq to identify upregulated oxidative stress genes (e.g., HMOX1, SOD2) .

Enzyme inhibition studies :

- Test inhibition of catalase or superoxide dismutase (SOD) using purified enzymes .

Note : Comparative studies with structural analogs (e.g., N-Allyl-2,2-dichloro derivatives) can isolate the role of the cyano group in redox interactions .

Basic: What safety protocols are recommended given the limited toxicological data for this compound?

Methodological Answer:

Due to uninvestigated toxicity (as noted in ):

- Handling precautions :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.

- Store at 2–8°C in inert atmospheres (argon) to prevent degradation.

- Pilot toxicity screening :

- Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies.

- Monitor acute toxicity in zebrafish models (LC₅₀ determination) .

Advanced: How can computational modeling aid in predicting the compound’s interaction with biological targets?

Methodological Answer:

Molecular docking :

- Use AutoDock Vina to model binding to cytochrome P450 enzymes or kinase targets (PDB IDs: 4DQL, 2JDO) .

QSAR studies :

- Correlate substituent effects (e.g., cyano vs. trifluoromethyl) with bioactivity using Hansch analysis .

MD simulations :

- Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess binding kinetics .

Q. Table 2: Computational Parameters

| Parameter | Value | Software |

|---|---|---|

| Docking energy threshold | ≤ -8.0 kcal/mol | AutoDock Vina |

| Simulation time | 100 ns | GROMACS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.